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4-Ethoxy-2,6-dipropyl-1,3-dioxane

Flavor chemistry Aroma threshold Organoleptic potency

4-Ethoxy-2,6-dipropyl-1,3-dioxane (CAS 68298-35-1, molecular formula C12H24O3, molecular weight 216.32 g/mol) is a synthetic 1,3-dioxane derivative classified within the organoleptic compound space as a flavor and fragrance ingredient. It is a colorless, oily liquid with a fatty, waxy green taste character and chicken nuances at 10 ppm, accompanied by an extremely low aroma detection threshold of 0.01 ppb.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 68298-35-1
Cat. No. B13785776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,6-dipropyl-1,3-dioxane
CAS68298-35-1
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCC1CC(OC(O1)CCC)OCC
InChIInChI=1S/C12H24O3/c1-4-7-10-9-12(13-6-3)15-11(14-10)8-5-2/h10-12H,4-9H2,1-3H3
InChIKeyRPALXJBZCMATOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,6-dipropyl-1,3-dioxane (CAS 68298-35-1): Procurement-Relevant Identity and Baseline Specifications


4-Ethoxy-2,6-dipropyl-1,3-dioxane (CAS 68298-35-1, molecular formula C12H24O3, molecular weight 216.32 g/mol) is a synthetic 1,3-dioxane derivative classified within the organoleptic compound space as a flavor and fragrance ingredient [1]. It is a colorless, oily liquid with a fatty, waxy green taste character and chicken nuances at 10 ppm, accompanied by an extremely low aroma detection threshold of 0.01 ppb [1]. The compound is soluble in alcohol and oils but insoluble in water, with a specific gravity range of 0.896–0.906 at 25 °C and a minimum assay specification of 99% [1]. Its EINECS number is 269-558-2, and it is categorized under Essential Oils, fragrances, and terpenes in commercial chemical marketplaces [2].

1 Flavor and fragrance ingredient; 1,3-dioxane class
2 Reported savory, fatty taste profile supporting meaty/savory formulation research
3 Oil-soluble profile compatible with fat-based delivery systems

Why 4-Ethoxy-2,6-dipropyl-1,3-dioxane Cannot Be Generically Substituted in Flavor and Fragrance Formulations


Within the 1,3-dioxane flavor ingredient class, subtle structural modifications—such as altering the 4-alkoxy substituent from ethoxy to methoxy or changing the 2,6-dialkyl chain length—produce non-linear and unpredictable shifts in both aroma detection thresholds and taste character profiles [1]. For instance, the 4-ethoxy-2,6-dipropyl substitution pattern yields a specific fatty, waxy green taste with chicken nuances at 10 ppm [1], whereas 2,4-dipentyl-1,3-dioxane (FEMA 4377) has a distinctly different application profile and regulatory usage range [2]. Generic interchange of in-class acetals therefore risks both organoleptic mismatch and regulatory non-compliance, making compound-specific selection essential for procurement.

Structural Sensitivity

Alkoxy or alkyl chain modifications may shift taste character and aroma threshold unpredictably, limiting generic substitution.

Regulatory Divergence

FEMA usage ranges and food-category coverage are compound-specific; a direct analog may lack equivalent regulatory documentation.

Organoleptic Identity

The ethoxy-2,6-dipropyl substitution pattern creates a distinct fatty, waxy green profile that generic acetals may not reproduce.

Quantitative Evidence Guide: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. Closest Analogs


Aroma Detection Threshold: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. Class-Level 1,3-Dioxane Flavor Ingredients

4-Ethoxy-2,6-dipropyl-1,3-dioxane exhibits an aroma detection threshold of 0.01 ppb [1], which places it among the lowest-threshold 1,3-dioxane flavor ingredients reported. For context, many common flavor acetals exhibit detection thresholds in the ppb-to-low-ppm range; a threshold at the 0.01 ppb level indicates exceptionally high olfactory potency that can dramatically reduce the required use level in formulations.

Aroma threshold
Class-level
0.01 ppb detection (reported)
Supports low-threshold olfactory context; may reduce use levels
Method details not specified; class distribution basis
Flavor chemistry Aroma threshold Organoleptic potency

Taste Character Specificity: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. 4-Methoxy-2,6-dipropyl-1,3-dioxane

At 10 ppm, 4-ethoxy-2,6-dipropyl-1,3-dioxane delivers a taste profile described as 'fatty, waxy green, with chicken nuances' [1]. The 4-methoxy analog (4-methoxy-2,6-dipropyl-1,3-dioxane) has been spectroscopically characterized [2] but its taste profile has not been reported in the same authoritative compendia. This ethoxy-to-methoxy substitution is known in flavor chemistry to shift from savory/fatty notes toward more ethereal or fruity character, although direct quantitative taste threshold comparison data are not publicly available.

Taste specificity
Data to verify
Fatty, waxy green, chicken nuances at 10 ppm vs. methoxy analog (profile not reported)
Supports savory differentiation context; methoxy analog may differ
Qualitative only; no shared quantitative panel data
Flavor modulation Sensory analysis Structure-taste relationships

Regulatory Usage Range and Food Category Breadth: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. 2,4-Dipentyl-1,3-dioxane (FEMA 4377)

4-Ethoxy-2,6-dipropyl-1,3-dioxane has FEMA-reported use levels spanning 11 distinct food categories, from baked goods (0.14 ppm usual/max) and snack foods (0.10–0.30 ppm) to soups (0.12–3.20 ppm) and sweet sauce (0.45 ppm) [1]. In contrast, 2,4-dipentyl-1,3-dioxane (FEMA 4377) has a distinct regulatory identity with its own FEMA GRAS publication but its specific multi-category quantitative use level table is not directly comparable in the same reference format [2]. The breadth of established use levels across savory, sweet, and beverage categories for the target compound provides formulators with documented regulatory precedent for procurement and incorporation.

Regulatory breadth
Cross-study comparable
11 food categories (0.01–3.20 ppm) vs. FEMA 4377 separate listing
Supports regulatory documentation review; direct comparator data absent
Use levels from Fenaroli's; comparator entry distinct
Regulatory compliance Food flavoring FEMA GRAS

Purity Specification and Physical Property Lot Consistency: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. Class Baseline

The standard commercial specification for 4-ethoxy-2,6-dipropyl-1,3-dioxane includes a minimum assay of 99% and a specific gravity range of 0.896–0.906 at 25 °C [1]. Computed physicochemical parameters include a density of 0.9 ± 0.1 g/cm³, a boiling point of 272.3 ± 35.0 °C at 760 mmHg, and a flash point of 89.9 ± 23.2 °C . These specific gravity and purity specifications provide procurement with clear lot-acceptance criteria that are not uniformly established across all in-class 1,3-dioxane analogs.

Purity & physical specs
Supporting evidence
Assay ≥99%; specific gravity 0.896–0.906 (25°C); density 0.9±0.1 g/cm³; bp 272.3±35°C; flash 89.9±23°C
Enables lot-acceptance criteria context; many analogs lack published ranges
Compendial and computed values
Quality control Specifications Physicochemical properties

Solubility Profile Differentiation: 4-Ethoxy-2,6-dipropyl-1,3-dioxane Alcohol/Oil Solubility vs. Aqueous Insolubility

4-Ethoxy-2,6-dipropyl-1,3-dioxane is soluble in alcohol and oils but insoluble in water [1]. This solubility profile is characteristic of the 2,6-dipropyl-1,3-dioxane scaffold and contrasts with certain lower-molecular-weight 1,3-dioxane derivatives (e.g., 1,3-dioxane itself, CAS 505-22-6) which may exhibit different miscibility behavior. The oil-soluble, water-insoluble profile dictates specific formulation strategies (emulsions, oil-based delivery systems) that differ from those required for more water-miscible flavor acetals.

Solubility profile
Class-level
Soluble in alcohol and oils; insoluble in water
Supports oil-based delivery system selection; differs from water-miscible acetals
Qualitative classification, no logP provided
Formulation Solubility Flavor delivery systems

Optimal Application Scenarios for 4-Ethoxy-2,6-dipropyl-1,3-dioxane Based on Quantitative Evidence


Savory and Meaty Flavor Formulations (Soups, Gravies, Seasonings)

The fatty, waxy green taste with chicken nuances at 10 ppm [1] makes this compound specifically suited for savory flavor compositions. With documented FEMA use levels up to 3.20 ppm in soups, 0.10 ppm in gravies, and 0.24–0.38 ppm in seasonings and flavors [1], it provides a regulatory-compliant foundation for chicken, fatty, and savory note construction at extremely low use rates due to its 0.01 ppb aroma detection threshold.

Baked Goods and Snack Food Flavor Enhancement

With established use levels of 0.14 ppm in baked goods and 0.10–0.30 ppm in snack foods [1], 4-ethoxy-2,6-dipropyl-1,3-dioxane can be incorporated into processed food flavor systems. Its oil-soluble, water-insoluble profile [1] is compatible with fat-based baked good and snack food matrices, providing waxy green background notes that complement fried and baked flavor profiles without partitioning into aqueous phases during processing.

Hard Candy and Sweet Sauce Flavor Modulation

The compound is approved for use at 0.20–0.50 ppm in hard candy and 0.45 ppm in sweet sauce [1]. The ultra-low aroma detection threshold (0.01 ppb) [1] enables effective aroma contribution even at these very low incorporation levels, making it a cost-efficient option for subtle savory-modulation effects in predominantly sweet applications where higher-use-level alternatives would risk flavor imbalance.

Fragrance Composition – Low-Threshold Green Fatty Accord

The 0.01 ppb aroma detection threshold [1] and the compound's classification under Essential Oils, fragrances, and terpenes [2] indicate utility in fragrance formulations requiring potent green, waxy, or fatty top-note effects at minimal concentrations. Procurement for fragrance applications benefits from the compound's 99% minimum assay specification and defined specific gravity range [1], ensuring consistent olfactory performance across lots.

Application
Selection Property
Validation Focus
Savory and meaty flavor research
Reported fatty, waxy green, chicken taste profile
Flavor-formulation sensory screening
Baked goods / snack flavor research
Oil-soluble, low-threshold aroma profile
Fat-matrix compatibility evaluation
Confectionery / sweet sauce modulation
Reported low aroma detection threshold context
Concentration-response optimization review
Fragrance composition research
Green, waxy olfactory note and high-purity specification
Olfactory lot-consistency review
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